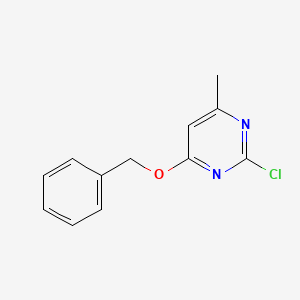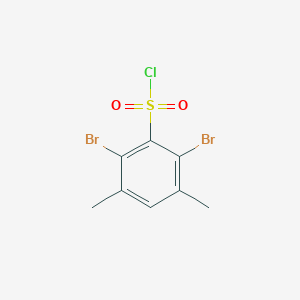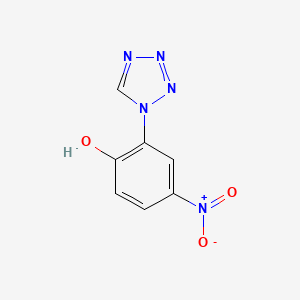![molecular formula C9H15N3O2 B2808417 (3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide CAS No. 2408935-92-0](/img/structure/B2808417.png)
(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole carboxamides, such as “(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide”, involves various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA). These methods range from classical amide bond-forming processes to non-traditional bond formation, including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis
The molecular structure of “(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide” is complex, with multiple bonds and rotatable bonds. The molecule contains a pyrrole ring, which is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide” include a density of 0.9±0.1 g/cm3, a boiling point of 165.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pyrrole Alkaloids and Their Derivatives
Natural Product Isolation and Structural Elucidation
- Pyrrole alkaloids and indole derivatives have been isolated from endophytic fungi, showcasing the diversity of natural products and their complex structures. These compounds are studied for their potential biological activities and applications in medicinal chemistry (Li et al., 2008).
Synthetic Applications and Reactions
- The reactivity of pyrrole-2,3-diones with various reagents has been explored, leading to the synthesis of novel compounds such as pyrazole-3-carboxamide derivatives. These studies are fundamental in developing synthetic methodologies and understanding the reactivity of pyrrole derivatives (Sarıpınar et al., 2007).
Antimicrobial Activity
Development of Antimicrobial Compounds
- Research has led to the synthesis of novel compounds with antimicrobial properties, such as pyridothienopyrimidines and pyridothienotriazines. These efforts contribute to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Abdel-rahman et al., 2002).
Crystal Structure Analysis
Molecular and Crystal Structure Determination
- Crystal structure analysis of related compounds, such as Telaprevir, provides insights into the molecular conformations and hydrogen-bonding interactions. Such studies are crucial for understanding the structure-activity relationships and for the rational design of new drugs (Gelbrich et al., 2013).
Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes and Chemical Transformations
- The development of novel synthetic methodologies for pyrrole derivatives, including cyclization reactions and transformations leading to fused ring systems, underscores the versatility of these compounds in synthetic organic chemistry (Ievlev et al., 2017).
Eigenschaften
IUPAC Name |
(3aR,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(13)11-2-7-4-12(9(10)14)5-8(7)3-11/h7-8H,2-5H2,1H3,(H2,10,14)/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLIHBAHYAJEQE-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CN(C[C@@H]2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid](/img/structure/B2808335.png)
![Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2808336.png)
![N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2808337.png)
![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)


![4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2808344.png)


![N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2808353.png)


